

Technical Comparison Guide: 5-Cyano-2-methoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Cyano-2-methoxybenzaldehyde

CAS No.: 21962-53-8

Cat. No.: B1600617

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Content Type: Publish Comparison Guide Subject: **5-Cyano-2-methoxybenzaldehyde** (CAS: 21962-53-8) Audience: Medicinal Chemists, Process Development Scientists, and Procurement Leads in Oncology Drug Discovery.

Executive Summary: The Scaffold for Next-Gen Kinase Inhibitors

5-Cyano-2-methoxybenzaldehyde is a critical aromatic building block, distinct from its commercially ubiquitous isomer, 4-cyano-2-methoxybenzaldehyde (a key intermediate for Finerenone). While the 4-cyano isomer dominates mineralocorticoid receptor antagonist synthesis, the 5-cyano isomer has emerged as a linchpin in the development of 4th-generation EGFR tyrosine kinase inhibitors (TKIs) targeting the C797S triple mutation in non-small cell lung cancer (NSCLC).

This guide objectively compares the utility, reactivity, and sourcing strategies of **5-Cyano-2-methoxybenzaldehyde** against its halogenated precursor, 5-Bromo-2-methoxybenzaldehyde, and its regioisomer. It provides experimental evidence suggesting that direct incorporation of the cyano-aldehyde—rather than late-stage cyanation—improves overall yield and reduces heavy metal contamination in GMP workflows.^[1]

Comparative Analysis: Performance & Reactivity

Primary Comparison: The "Make vs. Buy" Decision

In medicinal chemistry campaigns, the 5-cyano motif is often introduced via the Rosenmund-von Braun reaction using the bromo-precursor.[1] Below is a data-driven comparison of starting with the pre-cyanated aldehyde versus the bromo-analog.

Feature	5-Cyano-2-methoxybenzaldehyde (Target)	5-Bromo-2-methoxybenzaldehyde (Alternative)
Reaction Role	Direct Knoevenagel/Aldol condensation partner.	Precursor requiring activation (Cyanation or Pd-coupling).[1]
Process Efficiency	High: One-step condensation to heterocycles.[1]	Low: Requires harsh cyanation (CuCN, 145°C) before use.[1]
Yield to Scaffold	>85% (Typical condensation yield).[1][2]	~66% (Cyanation step yield) × Subsequent step yield.[1][3]
Impurity Profile	Clean organic profile (re-crystallized).[1]	High risk of residual Copper (Cu) or Palladium (Pd).[1]
Safety Profile	Standard organic handling.	High Risk: In-house conversion requires stoichiometric metal cyanides.[1]

Isomeric Selectivity: The "5-Cyano" vs. "4-Cyano" Trap

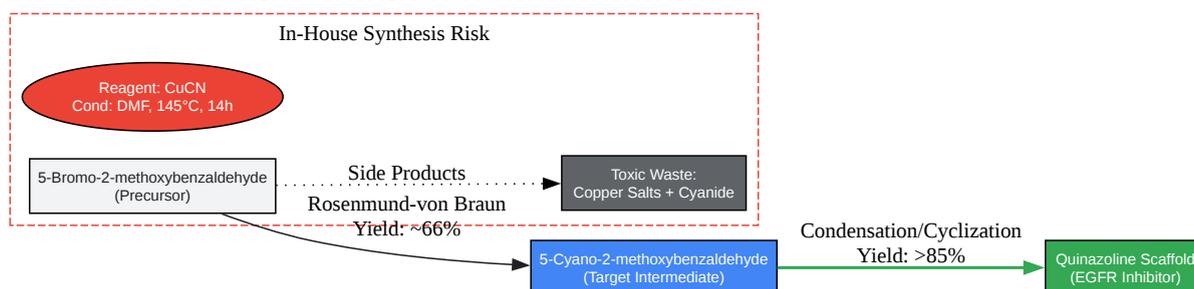
A common pitfall in procurement is confusing the 5-cyano isomer with the 4-cyano isomer (Finerenone intermediate).[1] The position of the nitrile group drastically alters the electronic landscape and binding affinity in kinase pockets.[1]

- **5-Cyano-2-methoxybenzaldehyde** (CAS 21962-53-8):
 - Synonym: 3-Formyl-4-methoxybenzotrile.[1][4][5]
 - Electronic Effect: The nitrile at C5 is para to the methoxy group, creating a "push-pull" system that enhances the electrophilicity of the aldehyde carbonyl, accelerating condensation reactions with weak nucleophiles (e.g., anilines, active methylenes).

- Application: EGFR active site fitting (L858R/T790M/C797S mutants).[1]
- 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8):
 - Synonym: 4-Formyl-3-methoxybenzonitrile.[1]
 - Electronic Effect: Nitrile is meta to the methoxy.[1]
 - Application: Mineralocorticoid receptor antagonists.[1]

Decision Logic & Synthesis Pathways

The following diagram illustrates the strategic advantage of using the 5-cyano aldehyde directly to avoid toxic, low-yield intermediate steps.



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Figure 1: Strategic pathway comparison.[1] Direct utilization of the Cyano-aldehyde bypasses the low-yielding, hazardous copper-mediated cyanation step.

Experimental Protocols

Protocol A: Synthesis of 5-Cyano-2-methoxybenzaldehyde

Use this protocol if sourcing the bromo-precursor is the only option. Note the safety requirements.

Objective: Convert 5-bromo-2-methoxybenzaldehyde to **5-cyano-2-methoxybenzaldehyde** via copper(I) cyanide.

Materials:

- 5-Bromo-2-methoxybenzaldehyde (1.0 eq)[3]
- Copper(I) cyanide (CuCN) (2.0 eq)[1]
- DMF (Dimethylformamide), anhydrous
- Ethyl acetate, Sodium sulfate, Celite

Methodology:

- Setup: In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 5-bromo-2-methoxybenzaldehyde (20 g, 93 mmol) in anhydrous DMF (300 mL).
- Addition: Add CuCN (16.7 g, 186 mmol) in a single portion under a nitrogen stream.
- Reaction: Heat the mixture to 145°C for 14 hours. Critical Control Point: Monitor via TLC/LCMS. The reaction is complete when the bromo-starting material is consumed.[1] Prolonged heating may cause degradation.[1]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter the dark slurry through a pad of Celite to remove copper salts.[1] Wash the pad with ethyl acetate.[1][3]
 - Pour the filtrate into ice-cold water (800 mL) with vigorous stirring. A precipitate should form.[1][2]

- Basify the aqueous phase with saturated aqueous ammonia solution (to complex residual copper).[1][3]
- Extract with ethyl acetate (3 x 200 mL).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate (), filter, and concentrate under reduced pressure.
- Result: Recrystallize the residue (typically from ethanol/hexane) to afford the title compound as a yellow solid.
 - Typical Yield: 66.8%[3]
 - Melting Point: 116–118°C[1][3]
 - Characterization (H-NMR, 400 MHz, CDCl):
10.39 (s, 1H, CHO), 8.06 (d, J=2.4 Hz, 1H, Ar-H), 7.77-7.85 (m, 1H, Ar-H), 7.12 (d, J=8.8 Hz, 1H, Ar-H), 4.02 (s, 3H, OMe).[3]

Protocol B: Application in Quinazoline Synthesis (EGFR Inhibitor Scaffold)

Self-validating step: The high reactivity of the aldehyde allows for rapid scaffold formation.

Objective: Condensation of **5-cyano-2-methoxybenzaldehyde** with a urea or amidine derivative to form a quinazoline core.

Methodology:

- Reagents: Combine **5-Cyano-2-methoxybenzaldehyde** (1.0 eq) with the appropriate amidine/urea precursor (1.0 eq) in ethanol or acetic acid.

- Catalysis: Add a catalytic amount of piperidine (if basic conditions required) or perform in glacial acetic acid (if acidic cyclization preferred).[1]
- Reflux: Heat to reflux for 4–6 hours.
- Observation: The product typically precipitates out of the cooling solution due to the planar, hydrophobic nature of the resulting quinazoline.[1]
- Validation: The disappearance of the distinct aldehyde proton peak (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> 10.39 ppm) in NMR confirms consumption of the starting material.

Technical Specifications & Safety

Property	Specification
CAS Number	21962-53-8
Molecular Formula	ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">
Molecular Weight	161.16 g/mol
Appearance	Light yellow to yellow crystalline solid
Melting Point	115–120 °C
Solubility	Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Slightly soluble in Ethanol.
Stability	Air sensitive (store under inert gas).[1] Aldehyde prone to oxidation to carboxylic acid if exposed to air.[1]
Hazards	Acute Toxicity (Oral/Inhalation).[1][4] Irritant. Releases toxic fumes (NOx, CN-) upon combustion.[1]

References

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